molecular formula C9H9ClO B1295269 2,4-Dimethylbenzoyl chloride CAS No. 21900-42-5

2,4-Dimethylbenzoyl chloride

Cat. No.: B1295269
CAS No.: 21900-42-5
M. Wt: 168.62 g/mol
InChI Key: JUOGRBULLOEKKQ-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO. It is a derivative of benzoyl chloride, where two methyl groups are substituted at the 2 and 4 positions of the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Safety and Hazards

2,4-Dimethylbenzoyl chloride causes severe skin burns and eye damage . It may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of contact, wash off immediately with plenty of water for at least 15 minutes . Remove and wash contaminated clothing and gloves, including the inside, before re-use . Call a physician immediately .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2,4-Dimethylbenzoyl chloride are likely to be influenced by various environmental factors . For instance, its reactivity suggests that it could be sensitive to pH, as the rate of nucleophilic acyl substitution reactions can be influenced by the protonation state of the nucleophile. Additionally, its stability could be affected by temperature and the presence of moisture, as benzoyl chlorides can hydrolyze in the presence of water.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of 2,4-dimethylbenzene (also known as m-xylene) with oxalyl chloride or thionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylbenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,4-dimethylbenzoic acid and hydrochloric acid.

    Reduction: The carbonyl group in this compound can be reduced to form 2,4-dimethylbenzyl alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of a base (e.g., pyridine) to neutralize the hydrochloric acid formed during the reaction.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild conditions.

    Reduction: Lithium aluminum hydride or other hydride donors under anhydrous conditions.

Major Products

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Thioesters: Formed from reaction with thiols.

    2,4-Dimethylbenzoic acid: Formed from hydrolysis.

    2,4-Dimethylbenzyl alcohol: Formed from reduction.

Scientific Research Applications

2,4-Dimethylbenzoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Polymer Chemistry: It is used in the preparation of polymeric materials, where it acts as a building block for the synthesis of functionalized polymers.

    Material Science: It is used in the modification of surfaces and the preparation of advanced materials with specific properties.

    Biological Studies: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl chloride: The parent compound without methyl substitutions.

    2,4-Dimethoxybenzoyl chloride: A similar compound with methoxy groups instead of methyl groups.

    2,4,6-Trimethylbenzoyl chloride: A compound with an additional methyl group at the 6 position.

Uniqueness

2,4-Dimethylbenzoyl chloride is unique due to the presence of two methyl groups at the 2 and 4 positions, which influence its reactivity and physical properties. The methyl groups provide steric hindrance and electron-donating effects, which can affect the compound’s reactivity compared to benzoyl chloride and other substituted benzoyl chlorides.

Properties

IUPAC Name

2,4-dimethylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOGRBULLOEKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176313
Record name Benzoyl chloride, 2,4-dimethyl-
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-42-5
Record name 2,4-Dimethylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 2,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021900425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl chloride, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethylbenzoyl chloride
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Synthesis routes and methods

Procedure details

2,4-Dimethylbenzoic acid (1.502 g, 10 mmol, commercially available from e.g. Sigma-Aldrich, Fluka or Alfa Aesar) in dichloromethane (DCM) (40 mL) was cooled to 0° C., before oxalyl chloride (0.963 mL, 11.00 mmol) and a few drops of DMF (cat.) were added. The solution was then stirred under argon for 3 hours. The solvent was then evaporated in vacuo and the remaining residue was azeotroped with toluene (2×20 mL) to yield the product in 1.639 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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